![molecular formula C10H11BO4 B1392757 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid CAS No. 1268335-33-6](/img/structure/B1392757.png)
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Vue d'ensemble
Description
AN3661 est un composé de tête antimalarique puissant qui cible l'homologue de la sous-unité 3 du facteur de spécificité de la clivage et de la polyadénylation de Plasmodium falciparum (PfCPSF3). Il a montré une efficacité contre diverses souches de Plasmodium falciparum, y compris des souches adaptées en laboratoire et des isolats de terrain . AN3661 est également efficace contre les infections murines de Plasmodium berghei et Plasmodium falciparum .
Méthodes De Préparation
AN3661 est un composé de benzoxaborole contenant du bore. La voie de synthèse implique l'incorporation d'un atome de bore tétraédrique, qui occupe la position du phosphate du site de clivage du substrat d'ARNm près du site catalytique de TgCPSF73 . Les méthodes de production industrielle de AN3661 ne sont pas largement documentées, mais il est disponible en différentes quantités à des fins de recherche .
Analyse Des Réactions Chimiques
AN3661 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les conditions de réaction détaillées ne soient pas largement documentées.
Substitution : AN3661 peut subir des réactions de substitution, en particulier impliquant l'atome de bore.
Les réactifs et conditions courants pour ces réactions ne sont pas largement détaillés dans la littérature. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
AN3661 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de tête dans le développement de médicaments antimalariens.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les infections parasitaires.
Mécanisme d'action
AN3661 exerce ses effets en ciblant l'homologue de la sous-unité 3 du facteur de spécificité de la clivage et de la polyadénylation (PfCPSF3) dans Plasmodium falciparum. L'atome de bore tétraédrique d'AN3661 occupe la position du phosphate du site de clivage du substrat d'ARNm près du site catalytique de TgCPSF73 . Cette liaison inhibe la stabilité des transcrits de Plasmodium falciparum, conduisant à l'inhibition de la croissance du parasite .
Applications De Recherche Scientifique
AN3661 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of antimalarial drugs.
Industry: Utilized in the development of new therapeutic agents targeting parasitic infections.
Mécanisme D'action
AN3661 exerts its effects by targeting the cleavage and polyadenylation specificity factor homologue subunit 3 (PfCPSF3) in Plasmodium falciparum. The tetrahedral boron atom of AN3661 occupies the position of the cleavage-site phosphate of the mRNA substrate near the catalytic site of TgCPSF73 . This binding inhibits the stability of Plasmodium falciparum transcripts, leading to the inhibition of parasite growth .
Comparaison Avec Des Composés Similaires
AN3661 est unique en raison de son ciblage spécifique de PfCPSF3. Des composés similaires comprennent :
Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs cibles spécifiques et leurs applications.
Propriétés
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVOKIPNIZQANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268335-33-6 | |
| Record name | 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


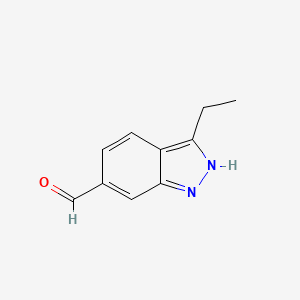
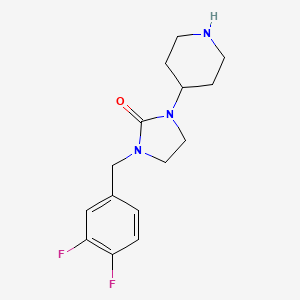
![1-Thia-4-azaspiro[4.6]undecan-3-one](/img/structure/B1392679.png)
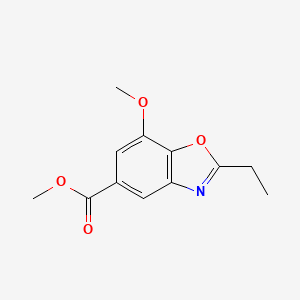
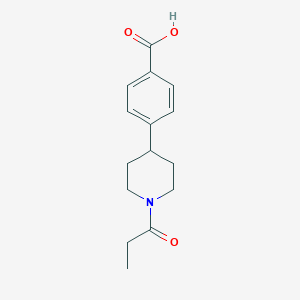
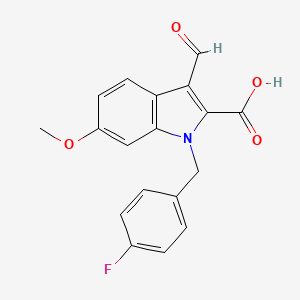
![4-{[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]methyl}benzoic acid](/img/structure/B1392686.png)
![tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B1392687.png)
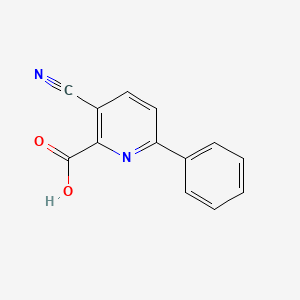
![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)
![Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1392695.png)
